

# Application Notes and Protocols for Flipper-TR Fluorescence Lifetime Imaging

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## Compound of Interest

Compound Name: *EE-Flipper 33*

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## Introduction to Flipper-TR and Membrane Tension Sensing

The plasma membrane is a dynamic interface that plays a crucial role in a myriad of cellular processes, including signal transduction, trafficking, and cell migration. The mechanical state of the plasma membrane, particularly its tension, is a key regulator of these events. Flipper-TR is a fluorescent probe specifically designed to quantify changes in membrane tension in living cells through Fluorescence Lifetime Imaging Microscopy (FLIM).

The probe's mechanism relies on its unique molecular structure, featuring two dithienothiophene moieties that can twist relative to each other.<sup>[1]</sup> When inserted into a lipid bilayer, the degree of twisting is influenced by the lateral pressure exerted by the surrounding lipids. In a low-tension, more fluid membrane, the "flippers" are more twisted, leading to a shorter fluorescence lifetime. Conversely, in a high-tension, more ordered membrane, the flippers are planarized, resulting in a longer fluorescence lifetime.<sup>[2][3]</sup> This direct relationship between membrane tension and fluorescence lifetime allows for the quantitative mapping of membrane tension dynamics in real-time.

## Data Presentation

## Photophysical Properties of Flipper-TR

Property	Value	Reference
Excitation Wavelength ( $\lambda_{\text{abs}}$ )	488 nm	[4]
Emission Wavelength ( $\lambda_{\text{em}}$ )	600 nm	[4]
Molar Extinction Coefficient ( $\epsilon_{\text{max}}$ )	$1.66 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$ (in DMSO)	[4]
Fluorescence Lifetime Range ( $\tau$ )	2.8 - 7.0 ns	[4]
Quantum Yield (QY)	30% (in AcOEt)	[4]

## Flipper-TR Fluorescence Lifetimes in Different Environments

The fluorescence lifetime of Flipper-TR is sensitive to the lipid composition and packing of the membrane. Below is a summary of reported lifetime values in various model systems and cell lines.

System	Lipid Composition / Cell Type	Fluorescence Lifetime ( $\tau_1$ , ns)	Reference
Giant Unilamellar Vesicles (GUVs)	DOPC (liquid-disordered)	$3.75 \pm 0.08$	[3]
GUVs	DOPC:Cholesterol (60:40)	$5.31 \pm 0.12$	[3]
GUVs	SM:Cholesterol (70:30) (liquid-ordered)	$6.39 \pm 0.09$	[3]
HeLa Cells	Isotonic medium	~4.5	[5]
MDCK Cells	Isotonic medium	~4.8	[3]
C2C12 Cells	Isotonic medium	~4.2	[1]

## Experimental Protocols

### Materials

- Flipper-TR probe (e.g., from Spirochrome)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Cell culture medium (e.g., DMEM for HeLa cells)
- Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Glass-bottom dishes or coverslips suitable for high-resolution microscopy
- HeLa cells (or other cell line of interest)

### Preparation of Flipper-TR Stock Solution

- Allow the vial of Flipper-TR to warm to room temperature before opening.
- Dissolve the contents of the vial in anhydrous DMSO to prepare a 1 mM stock solution. For example, dissolve 50 nmol of the probe in 50  $\mu$ L of DMSO.[\[4\]](#)
- Store the stock solution at -20°C, protected from light. The solution is stable for at least 3 months when stored properly.[\[4\]](#)

### Cell Culture and Staining Protocol for HeLa Cells

- Cell Seeding: Seed HeLa cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.
- Staining Solution Preparation: Dilute the 1 mM Flipper-TR stock solution to a final concentration of 1  $\mu$ M in pre-warmed cell culture medium. Note that the presence of serum may reduce labeling efficiency, so a serum-free medium can be used for the staining step.[\[4\]](#)  
[\[5\]](#)
- Cell Staining:

- Remove the culture medium from the cells.
- Gently wash the cells once with pre-warmed PBS.
- Add the 1  $\mu$ M Flipper-TR staining solution to the cells.
- Incubate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> for 15-30 minutes.[4]
- Since Flipper-TR is fluorogenic and only fluoresces when inserted into a membrane, washing is not strictly necessary.[5]

## Protocol for Inducing Osmotic Shock

This protocol is designed to experimentally alter membrane tension and observe the corresponding change in Flipper-TR fluorescence lifetime.

- Baseline Imaging: After staining, image the cells in their normal isotonic medium to establish a baseline fluorescence lifetime.
- Hypotonic Shock (Decreased Membrane Tension):
  - Prepare a hypotonic solution by diluting the cell culture medium with sterile deionized water. A 1:1 dilution will significantly decrease the osmolarity.
  - Carefully replace the isotonic medium with the hypotonic medium while the dish is on the microscope stage.
  - Immediately begin acquiring FLIM images to capture the dynamic changes in fluorescence lifetime.
- Hypertonic Shock (Increased Membrane Tension):
  - Prepare a hypertonic solution by adding a non-permeable solute like sucrose or sorbitol to the cell culture medium. For example, adding sucrose to a final concentration of 300 mM will induce a hypertonic shock.
  - Replace the medium with the hypertonic solution and acquire FLIM images.

# Fluorescence Lifetime Imaging (FLIM) Acquisition and Analysis

## FLIM System Setup

- **Microscope:** An inverted confocal or multiphoton microscope equipped with a TCSPC (Time-Correlated Single Photon Counting) system is required.
- **Excitation:** Use a pulsed laser with an excitation wavelength of 488 nm.[\[4\]](#) To capture the full decay of Flipper-TR's long lifetime, a laser repetition rate of 20 MHz is recommended.[\[1\]](#)
- **Emission:** Collect the fluorescence signal through a 600/50 nm bandpass filter.[\[4\]](#)
- **Detector:** A sensitive, high-speed detector such as a hybrid photodetector (HyD) or a single-photon avalanche diode (SPAD) is optimal.

## Image Acquisition Parameters

- **Image Size:** A pixel format of 256x256 or 512x512 is typically sufficient.
- **Photon Count:** Acquire a sufficient number of photons per pixel to ensure robust lifetime fitting. A minimum of 1000 photons in the brightest pixel is a good starting point.
- **Acquisition Time:** Adjust the acquisition time to achieve the desired photon count while minimizing phototoxicity.

## Data Analysis

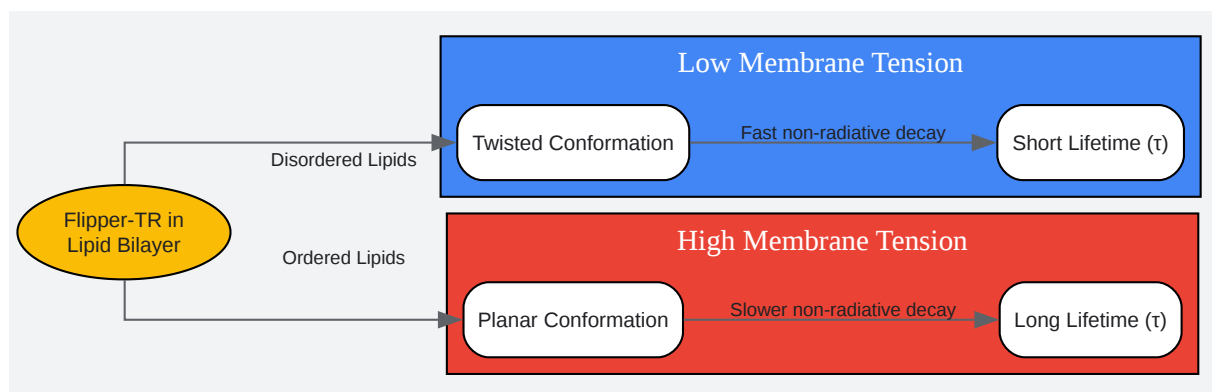
- **FLIM Data Fitting:** The fluorescence decay curve of Flipper-TR is best described by a double-exponential decay model.[\[4\]](#)
- **Lifetime Extraction:** Fit the decay curve for each pixel or region of interest (ROI) to the following equation:  $I(t) = A1 * \exp(-t/\tau1) + A2 * \exp(-t/\tau2)$  where  $I(t)$  is the intensity at time  $t$ ,  $A1$  and  $A2$  are the amplitudes, and  $\tau1$  and  $\tau2$  are the fluorescence lifetimes of the two components.
- **Membrane Tension Reporter:** The longer lifetime component ( $\tau1$ ) is the one that directly reports on membrane tension.[\[4\]](#) An increase in  $\tau1$  corresponds to an increase in membrane

tension.

- Image Generation: Generate a pseudo-colored FLIM image where the color of each pixel corresponds to its calculated  $\tau_1$  value.

## Mandatory Visualizations

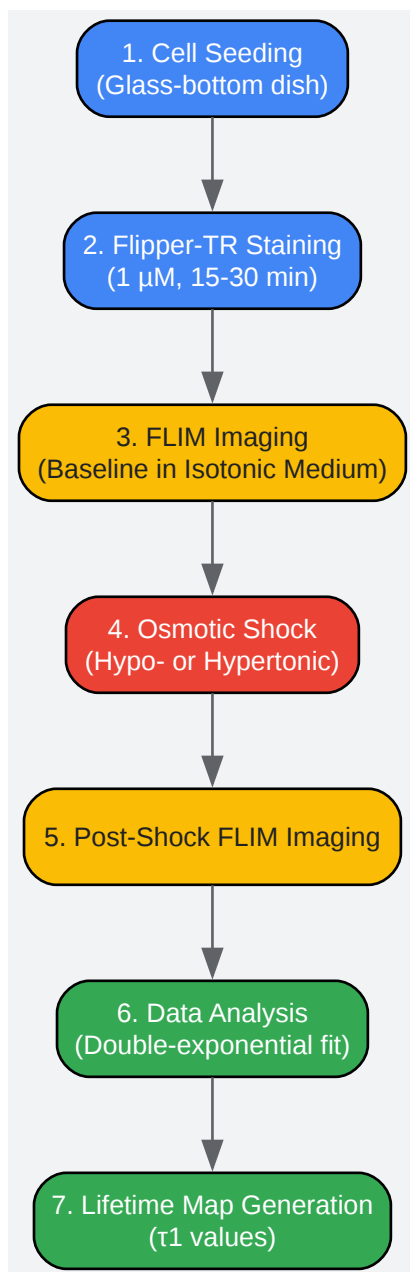
### Flipper-TR Mechanism of Action



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Caption: Flipper-TR's fluorescence lifetime is dependent on its conformation within the lipid bilayer.

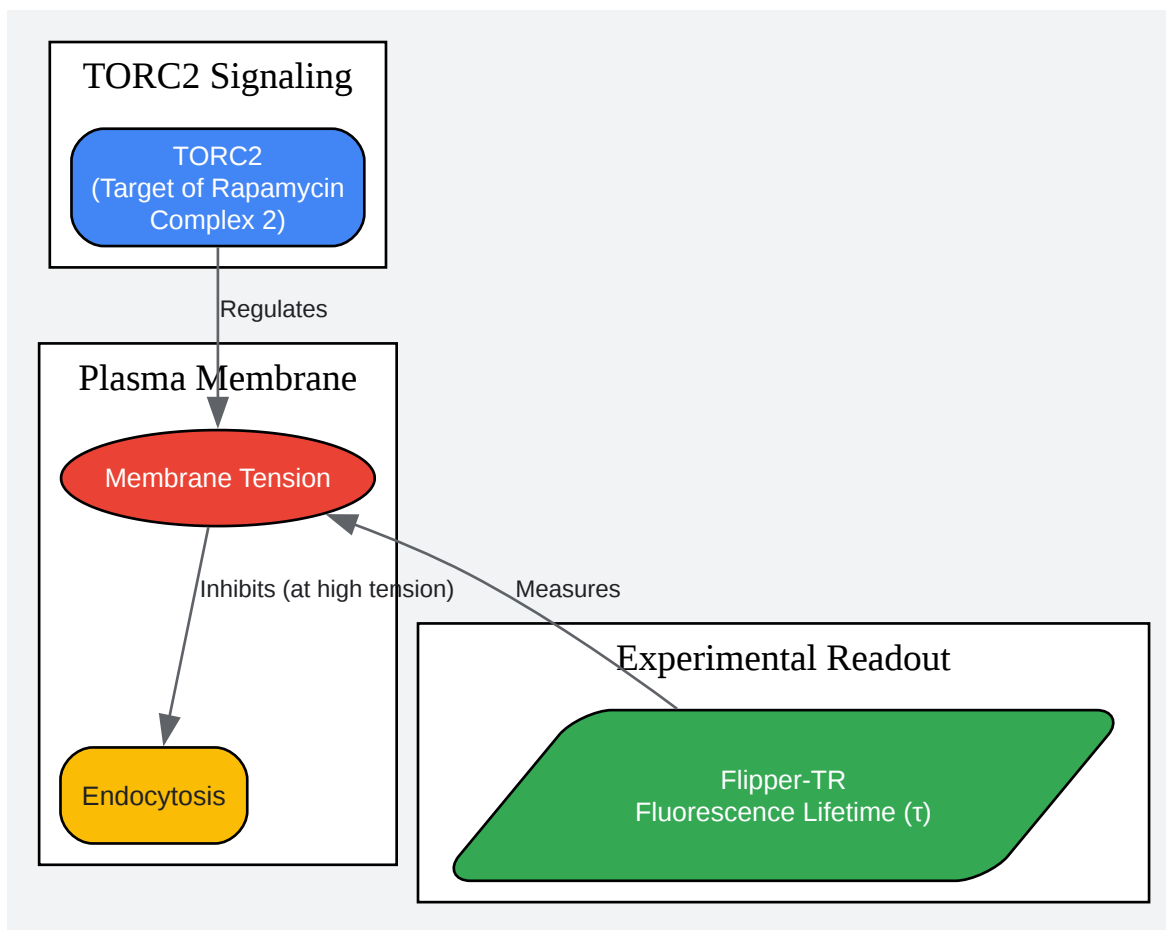
## Experimental Workflow



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Caption: A streamlined workflow for Flipper-TR FLIM experiments to measure changes in membrane tension.

## TORC2 Signaling and Membrane Tension



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Caption: The TORC2 signaling pathway regulates endocytosis in part by modulating plasma membrane tension.

## Troubleshooting



Problem	Possible Cause	Suggested Solution
Low Flipper-TR Signal	- Low probe concentration.- Presence of serum in the staining medium.- Insufficient incubation time.	- Increase Flipper-TR concentration up to 2-3 $\mu$ M.- Use serum-free medium for staining.- Increase incubation time up to 1 hour.
High Background Fluorescence	- Autofluorescence from cells or medium.- Non-specific binding of the probe.	- Use phenol red-free medium for imaging.- Ensure proper washing steps if background is persistent.
Phototoxicity / Cell Blebbing	- High laser power.- Prolonged exposure to excitation light.	- Reduce laser power to the minimum required for an adequate signal.- Decrease acquisition time or use time-gated detection.
Inaccurate Lifetime Values	- Incorrect fitting model.- Low photon counts.- Incorrect instrument response function (IRF).	- Use a double-exponential decay model.- Increase acquisition time to obtain more photons.- Accurately measure or model the IRF of your system.
No Change in Lifetime After Osmotic Shock	- Ineffective osmotic shock.- Cells are not responding as expected.	- Verify the osmolarity of your solutions.- Ensure cells are healthy and responsive.

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